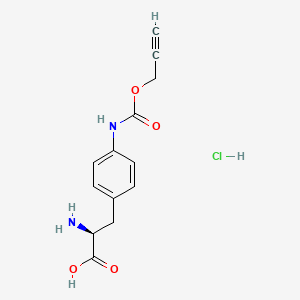

H-L-Phe(4-NH-Poc)-OH hydrochloride

描述

The exact mass of the compound H-Phe(4-NH-Poc) HCl is 298.0720347 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4.ClH/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17;/h1,3-6,11H,7-8,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNZLMSSIPKCPT-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Phe(4-NH-Poc)-OH hydrochloride is a synthetically modified, non-canonical amino acid derivative of L-phenylalanine. Its strategic design incorporates a propargyloxycarbonyl (Poc) group, which features a terminal alkyne. This functional moiety makes it a valuable reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on detailed experimental protocols and its role in advanced research, such as peptide synthesis and the study of biological signaling pathways.

Chemical Properties and Structure

This compound is characterized by an L-phenylalanine core, where the para-amino group of the phenyl ring is protected by a propargyloxycarbonyl group. The terminal alkyne of the Poc group serves as a chemical handle for bioorthogonal ligation.

| Property | Value |

| Molecular Formula | C₁₃H₁₅ClN₂O₄ |

| Molecular Weight | 298.72 g/mol |

| IUPAC Name | (S)-2-amino-3-(4-(prop-2-yn-1-yloxycarbonylamino)phenyl)propanoic acid hydrochloride |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, and DMF |

Note: Specific quantitative data such as NMR and mass spectrometry for this compound are not widely available in public literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-amino-L-phenylalanine. The following is a representative synthetic protocol:

Step 1: Protection of the α-amino group of 4-amino-L-phenylalanine

A common strategy involves the use of a temporary protecting group for the α-amine, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to ensure selective reaction at the para-amino position.

-

Reaction: 4-amino-L-phenylalanine is reacted with Fmoc-succinimide (Fmoc-OSu) in the presence of a weak base like sodium bicarbonate in a solvent mixture of dioxane and water.

-

Work-up: The reaction mixture is acidified, and the product, Fmoc-L-Phe(4-NH₂)-OH, is extracted and purified.

Step 2: Introduction of the Propargyloxycarbonyl (Poc) Group

The para-amino group of the Fmoc-protected intermediate is then acylated with propargyl chloroformate.

-

Reaction: Fmoc-L-Phe(4-NH₂)-OH is dissolved in an appropriate solvent (e.g., dichloromethane) with a base (e.g., diisopropylethylamine, DIPEA). Propargyl chloroformate is added dropwise at a controlled temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched, and the product, Fmoc-L-Phe(4-NH-Poc)-OH, is purified by chromatography.

Step 3: Deprotection of the α-amino group

The Fmoc group is removed to yield the final product.

-

Reaction: Fmoc-L-Phe(4-NH-Poc)-OH is treated with a solution of piperidine in an organic solvent like DMF.

-

Final Step: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt, this compound.

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of H-L-Phe(4-NH-Poc)-OH:

-

For the coupling of H-L-Phe(4-NH-Poc)-OH, use the same procedure as in step 3, ensuring the free α-amino group is available for coupling.

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing H-L-Phe(4-NH-Poc)-OH with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-containing peptide

-

Azide-functionalized molecule (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

Protocol:

-

Prepare Stock Solutions:

-

Peptide: 1 mM in water or buffer.

-

Azide-Fluor 488: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Sodium ascorbate: 500 mM in water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Buffer (to final volume)

-

Alkyne-peptide (to 100 µM final concentration)

-

Azide-Fluor 488 (to 200 µM final concentration)

-

CuSO₄ (to 1 mM final concentration)

-

-

Initiate Reaction: Add sodium ascorbate (to 5 mM final concentration) to initiate the reaction.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

Application in Signaling Pathway Analysis

The ability to site-specifically label peptides with probes makes this compound a powerful tool for studying cellular signaling pathways. For instance, a peptide substrate for a specific kinase can be synthesized with this modified amino acid.

Example: Probing Kinase Activity

-

Synthesize Kinase Substrate: A known peptide substrate for a target kinase (e.g., a MAP kinase) is synthesized with H-L-Phe(4-NH-Poc)-OH incorporated at a position that does not interfere with kinase recognition.

-

In Vitro Kinase Assay: The alkyne-peptide is incubated with the kinase of interest and ATP.

-

Labeling: The reaction mixture is then subjected to a CuAAC reaction with an azide-functionalized biotin molecule.

-

Detection: The biotinylated (and thus phosphorylated) peptide can be captured on streptavidin-coated beads and detected using an anti-phospho-specific antibody. This allows for a highly specific and sensitive readout of kinase activity.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its key feature, the terminal alkyne, allows for precise, bioorthogonal modification of peptides and proteins. This enables a wide range of applications, from the creation of fluorescently labeled probes for imaging to the development of sophisticated assays for studying enzyme activity and signaling pathways. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this unique chemical entity in advanced research endeavors.

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Versatile Tool for Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride, chemically known as 4-(Propargyloxycarbonyl)amino-L-phenylalanine hydrochloride, is a synthetic amino acid derivative of significant interest in the fields of chemical biology, proteomics, and drug discovery. Its unique structure, incorporating a terminal alkyne group via the propargyloxycarbonyl (Poc) protecting group, renders it a powerful tool for "click chemistry." This bioorthogonal reaction allows for the specific and efficient labeling of proteins and other biomolecules, enabling detailed studies of their interactions, localization, and function within complex biological systems. This guide provides a comprehensive overview of its chemical structure, a detailed (hypothetical) experimental protocol for its synthesis and characterization, and an illustrative example of its application in studying cellular signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound combines the natural amino acid L-phenylalanine with a propargyloxycarbonyl (Poc) group attached to the para-amino position of the phenyl ring. The hydrochloride salt form enhances its solubility in aqueous solutions.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(4-{[(prop-2-yn-1-yloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |

| Molecular Formula | C13H15ClN2O4 |

| Molecular Weight | 298.72 g/mol |

| CAS Number | 2737202-66-1 |

The key feature of this molecule is the terminal alkyne functionality, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for the covalent attachment of a wide variety of reporter molecules, such as fluorophores, biotin tags, or affinity probes, to proteins or peptides that have been metabolically or synthetically incorporated with this unnatural amino acid.

Experimental Protocols

Synthesis of this compound

The synthesis involves the protection of the para-amino group of 4-amino-L-phenylalanine with propargyl chloroformate.

Materials:

-

4-amino-L-phenylalanine

-

Propargyl chloroformate

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve 4-amino-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).

-

Reaction: Cool the solution to 0°C in an ice bath. Add propargyl chloroformate (1.1 equivalents) dropwise over 30 minutes while maintaining the temperature at 0°C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified product in a minimal amount of diethyl ether and add a stoichiometric amount of ethereal HCl to precipitate the hydrochloride salt. Filter and dry the solid under vacuum to obtain this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized compound.

| Technique | Expected Results |

| ¹H NMR (400 MHz, D₂O) | δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 2H, -O-CH₂-C≡), 4.20 (t, J = 6.8 Hz, 1H, α-CH), 3.30-3.10 (m, 2H, β-CH₂), 2.95 (t, J = 2.4 Hz, 1H, C≡C-H) |

| ¹³C NMR (100 MHz, D₂O) | δ 175.0 (C=O, acid), 155.0 (C=O, carbamate), 138.0, 132.0, 130.0, 120.0 (Ar-C), 78.0 (C≡C-H), 75.0 (C≡C-H), 55.0 (-O-CH₂-), 54.0 (α-C), 36.0 (β-C) |

| Mass Spectrometry (ESI+) | m/z 263.10 [M+H]⁺ (for the free base) |

| Infrared (IR) (KBr, cm⁻¹) | 3300-2500 (O-H, N-H stretch), 3290 (≡C-H stretch), 2125 (C≡C stretch), 1720 (C=O stretch, acid), 1695 (C=O stretch, carbamate), 1610, 1520 (aromatic C=C stretch) |

Application in a Signaling Pathway Study: A Hypothetical Example

To illustrate the utility of this compound, we present a hypothetical experimental workflow to identify the interaction partners of a kinase, "Kinase X," within a cellular signaling cascade.

Experimental Workflow: Identifying Kinase X Interactors

Signaling Pathway Context

The following diagram illustrates a simplified kinase signaling pathway where Kinase X is a central component. The goal of the experiment outlined above is to identify proteins that interact with Kinase X (e.g., substrates, adaptors, or regulatory proteins).

In-Depth Technical Guide: Physicochemical Properties of H-L-Phe(4-NH-Poc)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride is a chemically modified, non-natural amino acid derivative of L-phenylalanine. The core structure features L-phenylalanine with a propargyloxycarbonyl (Poc) group attached to the amino function at the para-position (4-position) of the phenyl ring. The Poc group provides a terminal alkyne, rendering the molecule a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

This modification allows for the precise, covalent conjugation of peptides or proteins containing this residue to other molecules functionalized with an azide group, such as fluorescent dyes, polyethylene glycol (PEG) chains, or cytotoxic drug payloads.[2][3] This guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis and application, and a visualization of its role in bioconjugation.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. Detailed experimental values for properties like solubility, melting point, and pKa are not extensively published in peer-reviewed literature. The data presented below is a compilation of available information and estimated properties based on structurally related compounds.

Table 1: Core Physicochemical Data

| Property | Value | Source/Citation |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-[4-(prop-2-yn-1-yloxycarboxamido)phenyl]propanoic acid hydrochloride | N/A |

| Synonyms | 4-(Propargyloxycarbonyl)amino-L-phenylalanine hydrochloride | [4] |

| CAS Number | 2737202-66-1 | [5] |

| Molecular Formula | C₁₃H₁₅ClN₂O₄ | [5] |

| Molecular Weight | 298.72 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | >96% | [5] |

| SMILES | N--INVALID-LINK--CC1=CC=C(C=C1)NC(OCC#C)=O.Cl |[5] |

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Notes |

|---|---|---|

| Melting Point | Decomposes >200 °C | Unlabeled L-Phenylalanine decomposes at ~283 °C.[6] Protected amino acids often have distinct melting points. Precise experimental data is not available. |

| Solubility | Water: Sparingly soluble. DMSO, DMF: Soluble.[7][8] Methanol: Slightly soluble. | Protected amino acids, especially those with aromatic and protecting groups, tend to have limited solubility in water but good solubility in polar aprotic organic solvents like DMF and DMSO.[7][8][9] |

| pKa (α-carboxyl) | ~2.2 | Based on L-Phenylalanine (pKa₁ ≈ 2.20).[6] This value is not expected to change significantly with the side-chain modification. |

| pKa (α-amino) | ~9.3 | Based on L-Phenylalanine (pKa₂ ≈ 9.31).[6] This value is not expected to change significantly with the side-chain modification. |

| Optical Rotation | Specific rotation not published. Expected to be laevorotatory. | As a derivative of L-phenylalanine, it is expected to rotate plane-polarized light to the left. |

Experimental Protocols

Synthesis of this compound

The synthesis involves the selective protection of the para-amino group of 4-amino-L-phenylalanine with propargyl chloroformate. The α-amino and α-carboxyl groups of the starting material must be temporarily protected to ensure regioselectivity.

Workflow for Synthesis

Caption: General workflow for the synthesis of H-L-Phe(4-NH-Poc)-OH.

Methodology:

-

Starting Material Protection: The starting material, 4-amino-L-phenylalanine, is first protected at the α-amino group (e.g., with a Boc group) and the α-carboxyl group (e.g., as a methyl or ethyl ester) using standard procedures.

-

Poc Protection: The resulting protected 4-amino-L-phenylalanine is dissolved in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). A mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is added. Propargyl chloroformate is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl functionalities are removed. For example, a Boc group is removed with trifluoroacetic acid (TFA), and an ester is hydrolyzed under basic conditions (saponification).

-

Salt Formation: The final compound is treated with hydrochloric acid in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating H-L-Phe(4-NH-Poc)-OH (or a peptide containing it) to an azide-functionalized molecule.[10][11]

Workflow for CuAAC Reaction

Caption: Simplified workflow for a typical CuAAC "click" reaction.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing peptide (e.g., 1 mM in water/DMSO), the azide-functionalized molecule (e.g., 10 mM in DMSO), copper(II) sulfate (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (e.g., 1 M in water, freshly prepared). A copper-coordinating ligand like THPTA or TBTA can be included to stabilize the Cu(I) ion and improve reaction efficiency.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-peptide, the azide-molecule (typically in slight excess), and the copper(II) sulfate solution.

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution. The total reaction volume is typically adjusted with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: The reaction mixture is incubated at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

-

Purification: Upon completion, the desired peptide conjugate is purified from excess reagents and byproducts, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Poc Group

While stable to the acidic conditions of TFA used in standard peptide synthesis, the Poc group can be removed if necessary.[1] This allows for subsequent modification at the newly revealed para-amino group.

Methodology:

Deprotection of the Poc group is typically achieved using transition metal catalysis. A common method involves treatment with a cobalt complex, such as dicobalt octacarbonyl (Co₂(CO)₈), in a solvent mixture like TFA:DCM at room temperature.[1] Palladium-based catalysts have also been reported for this transformation.[1] The specific conditions must be optimized to avoid side reactions with other sensitive functional groups in the molecule.

Applications in Research and Drug Development

The primary application of this compound is as a building block for introducing a bioorthogonal alkyne handle into peptides and proteins. This enables a wide range of applications:

-

Peptide Labeling: Covalent attachment of fluorescent dyes or biotin for imaging and detection assays.[3]

-

PEGylation: Conjugation to polyethylene glycol (PEG) to improve the pharmacokinetic properties (e.g., solubility, in vivo half-life) of therapeutic peptides.[3]

-

Drug Conjugation: Linking peptides to cytotoxic drugs to create targeted peptide-drug conjugates (PDCs).

-

Peptide Cyclization: Forming cyclic peptides by clicking a peptide containing H-L-Phe(4-NH-Poc)-OH with another residue in the same peptide that has been modified to contain an azide.[2]

Logical Relationship in Bioconjugation

Caption: Role of H-L-Phe(4-NH-Poc)-OH in peptide bioconjugation.

Conclusion

This compound is a specialized amino acid derivative that serves as a powerful tool in chemical biology and drug development. Its key feature, the propargyloxycarbonyl group, provides a terminal alkyne for highly efficient and specific "click" chemistry reactions. This enables the precise construction of complex biomolecular conjugates. While detailed physicochemical and reactivity data in the public domain remains limited, the established principles of peptide synthesis and click chemistry provide a robust framework for its successful application in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Versatile Tool in Bioconjugation and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Phe(4-NH-Poc)-OH hydrochloride is a synthetically modified amino acid that serves as a critical building block in the field of chemical biology and peptide chemistry. Its primary utility lies in its capacity as a click chemistry reagent, enabling the precise and efficient labeling, modification, and cyclization of peptides and proteins. This technical guide elucidates the core function of this compound, detailing its chemical properties and its principal application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While not possessing a direct pharmacological "mechanism of action" in the traditional sense of a therapeutic agent, its "mechanism of function" is central to the construction of complex biomolecular architectures for research and drug development purposes.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-phenylalanine. The key modification is the introduction of a propargyloxycarbonyl (Poc) group at the para-position of the phenyl ring's amino group. This Poc group contains a terminal alkyne, which is the reactive handle for click chemistry.

| Property | Value | Source |

| Molecular Formula | C13H15ClN2O4 | [1] |

| Molecular Weight | 298.72 g/mol | [1] |

| Purity | > 96% | [1] |

| CAS Number | 2737202-66-1 | [1] |

| Primary Function | Click Chemistry Reagent | [2][3][4] |

Core Functional Application: Click Chemistry

The "mechanism of action" of this compound is its participation in click chemistry, a class of biocompatible reactions that are rapid, specific, and high-yielding. Specifically, the terminal alkyne of the Poc group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule to form a stable triazole linkage.[2]

This functionality allows for its use as a modified phenylalanine or tyrosine analogue in protein and peptide biosynthesis.[2] Once incorporated into a peptide sequence, the alkyne group serves as a point for subsequent modification.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using H-L-Phe(4-NH-Poc)-OH.

Experimental Protocols and Applications

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc-protected version, Fmoc-L-Phe(4-NH-Poc)-OH, is often used for this purpose.[3][4]

General Protocol for Incorporation into a Peptide

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the solid support is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Amino Acid Coupling: Fmoc-L-Phe(4-NH-Poc)-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to couple with the deprotected N-terminus.

-

Washing: The resin is washed thoroughly to remove excess reagents.

-

Repeat: The cycle of deprotection and coupling is repeated with subsequent amino acids to elongate the peptide chain.

General Protocol for Post-Synthesis Modification via Click Chemistry

-

Peptide Synthesis: A peptide containing the H-L-Phe(4-NH-Poc)-OH residue is synthesized as described above. The peptide is then cleaved from the resin and purified.

-

Reaction Setup: The alkyne-containing peptide is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).

-

Addition of Reagents: The azide-containing molecule of interest (e.g., a fluorescent dye, a PEG chain, or another peptide) is added to the solution.

-

Catalyst Addition: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex) is added to initiate the cycloaddition.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Purification: Once the reaction is complete, the final conjugated product is purified, typically by HPLC.

Caption: Experimental workflow for peptide synthesis and subsequent modification.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool for:

-

Peptide Labeling: Attaching fluorescent probes or affinity tags for imaging and biochemical assays.

-

Peptide Cyclization: Creating cyclic peptides by reacting the alkyne with an azide group on the same peptide chain, which can improve stability and biological activity.[2]

-

Synthesis of Peptide-Drug Conjugates: Linking cytotoxic drugs or other therapeutic moieties to targeting peptides.

-

Protein Engineering: Incorporating unnatural amino acids with reactive handles into proteins for functional studies.

Conclusion

This compound does not exhibit a direct pharmacological mechanism of action. Instead, its core function is to serve as a chemical handle for the precise and efficient modification of peptides and proteins through click chemistry. Its utility lies in its ability to facilitate the creation of complex and functional biomolecules for a wide range of applications in research and drug development. The straightforward and robust nature of the click reaction in which it participates makes it an indispensable tool for chemical biologists and peptide chemists.

References

An Examination of H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Focus on its Chemical Utility in the Absence of Documented Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on H-L-Phe(4-NH-Poc)-OH hydrochloride. A comprehensive review of scientific literature and chemical databases reveals that while the compound is well-characterized as a chemical tool, there is a notable absence of published data regarding its potential biological activity. This document summarizes the known applications of this compound and offers a theoretical perspective on its potential biological relevance based on its structural components.

Chemical Identity and Properties

This compound is a synthetic amino acid derivative. Structurally, it is an L-phenylalanine molecule modified at the para position of the phenyl ring with a propargyloxycarbonyl (Poc) protected amino group. The propargyloxycarbonyl group contains an alkyne moiety, which is key to its primary application.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | L-Phenylalanine, 4-[(2-propyn-1-yloxy)carbonyl]amino-, hydrochloride | |

| CAS Number | 2737202-66-1 | [1] |

| Molecular Formula | C13H15ClN2O4 | [1] |

| Molecular Weight | 298.72 g/mol | [1] |

| Purity | >96% | [1] |

Primary Application: A Reagent for Click Chemistry

The principal documented use of this compound is as a reagent in "click chemistry," a class of biocompatible reactions that are rapid, specific, and high-yielding. The terminal alkyne on the Poc group makes it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2] In this context, it is used to incorporate a bio-orthogonal handle into peptides and proteins.[2]

This allows for the subsequent attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, that have a corresponding azide group. This application is particularly valuable in the fields of chemical biology and drug development for creating well-defined bioconjugates.

Caption: Workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an alkyne-modified amino acid.

Theoretical Considerations for Potential Biological Activity

While no direct biological activity of this compound has been reported, its constituent parts may provide a basis for theoretical exploration.

-

L-Phenylalanine Backbone: L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and several neurotransmitters. Studies have shown that L-phenylalanine itself can have biological effects, such as attenuating high salt-induced hypertension in animal models.[3][4] Furthermore, derivatives of L-phenylalanine have been investigated for neuroprotective properties.[5] It is conceivable that the L-phenylalanine core of this compound could interact with biological systems that recognize or transport this amino acid.

-

Propargyloxycarbonyl (Poc) Group: The Poc group is primarily considered a protecting group and a handle for click chemistry.[2] A search for the intrinsic biological activity of the Poc moiety itself did not yield specific results. However, the introduction of any chemical modification to a native molecule can alter its biological properties, including receptor binding, enzyme inhibition, and metabolic stability. The presence of the Poc group could potentially confer novel, uncharacterized biological activities.

It must be emphasized that these considerations are speculative and are not supported by experimental data for this compound.

Absence of Experimental Data on Biological Activity

A thorough search of the scientific literature did not yield any studies investigating the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, no experimental protocols for biological assays involving this specific compound could be found. As a result, the creation of tables with quantitative data and detailed experimental methodologies, as requested, is not possible. Similarly, without evidence of interaction with any biological pathways, the generation of signaling pathway diagrams would be purely conjectural and scientifically unfounded.

Caption: Logical relationship illustrating the impact of the absence of experimental data on the requested deliverables.

Conclusion

This compound is a well-defined chemical reagent with a clear application in bioconjugation via click chemistry.[2] Its utility in synthesizing modified peptides and proteins is its primary and, to date, only documented function. While the L-phenylalanine scaffold is biologically relevant, there is no published evidence to suggest that this compound itself possesses any specific biological activity. For researchers and drug development professionals, this compound should be viewed as a valuable synthetic tool rather than a potential therapeutic agent, pending any future studies that may reveal otherwise.

References

The Propargyloxycarbonyl (Poc) Group: A Technical Guide to a Versatile Protecting Group

Abstract

The propargyloxycarbonyl (Poc) protecting group has emerged as a valuable tool in modern organic synthesis, particularly in the fields of peptide and carbohydrate chemistry. Its unique combination of stability to a wide range of reaction conditions and facile, chemoselective cleavage under neutral protocols makes it an attractive alternative to more traditional protecting groups. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of the Poc group. Detailed experimental protocols for the introduction and removal of the Poc group are presented, alongside a thorough analysis of its orthogonality with other commonly employed protecting groups. Furthermore, the potential of the Poc group's terminal alkyne functionality as a handle for bioconjugation via "click" chemistry is explored, highlighting its significance in the development of novel therapeutics and chemical biology tools.

Introduction: The Advent of the Propargyloxycarbonyl Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A protecting group must be readily introduced, stable under a variety of reaction conditions, and selectively removable without affecting other sensitive functionalities within the molecule.[1] The propargyloxycarbonyl (Poc) group was developed to meet these demanding criteria, offering a unique set of properties that distinguish it from established protecting groups like the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2][3]

The Poc group was first systematically explored as an efficient protective group for amines and hydroxyl functions in the early 2000s.[4][5] Its key innovation lies in its clever deprotection strategy, which utilizes tetrathiomolybdate salts under neutral conditions to achieve highly selective cleavage.[6][7] This mild deprotection protocol leaves many other common protecting groups, such as benzyl ethers, acetals, and even other carbamates like Cbz, intact, establishing the Poc group as a valuable component of orthogonal protection strategies.[4][8]

The presence of a terminal alkyne within the Poc structure also imparts a secondary functionality. This alkyne can serve as a versatile handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10][11] This dual nature—acting as both a protecting group and a reactive handle—positions the Poc group as a powerful tool for the synthesis of complex molecules and bioconjugates.[12]

Synthesis of the Key Reagent: Propargyloxycarbonyl Chloride (Poc-Cl)

The primary reagent for the introduction of the Poc group is propargyloxycarbonyl chloride (Poc-Cl). This reagent can be synthesized from propargyl alcohol and phosgene or a phosgene equivalent.[3][10][13]

Experimental Protocol: Synthesis of Propargyloxycarbonyl Chloride

-

Materials:

-

Propargyl alcohol

-

Phosgene (or a solution in an inert solvent like toluene)

-

Inert solvent (e.g., anhydrous toluene or dichloromethane)

-

Anhydrous conditions are crucial.

-

-

Procedure:

-

A solution of phosgene in an inert solvent is cooled to 0 °C in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser (with a drying tube).

-

Propargyl alcohol is added dropwise to the cooled phosgene solution with vigorous stirring. The temperature should be maintained at or below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Excess phosgene and solvent are carefully removed under reduced pressure to yield crude propargyloxycarbonyl chloride.

-

The crude product can be purified by distillation under reduced pressure.

-

-

Safety Note: Phosgene is extremely toxic. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protection of Functional Groups with the Poc Moiety

The Poc group is primarily used for the protection of amines and hydroxyl groups. The protection reaction is typically carried out using Poc-Cl in the presence of a suitable base.

Protection of Amines

The protection of amines as their Poc-carbamates is a straightforward and high-yielding process.

Experimental Protocol: General Procedure for the Poc-Protection of an Amine

-

Materials:

-

Amine-containing substrate (1.0 equiv)

-

Propargyloxycarbonyl chloride (Poc-Cl, 1.1-1.2 equiv)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve the amine substrate in the anhydrous solvent and cool the solution to 0 °C.

-

Add the base to the solution.

-

Slowly add propargyloxycarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Protection of Alcohols

The protection of alcohols as Poc-carbonates proceeds under similar conditions to amine protection.

Experimental Protocol: General Procedure for the Poc-Protection of an Alcohol

-

Materials:

-

Alcohol-containing substrate (1.0 equiv)

-

Propargyloxycarbonyl chloride (Poc-Cl, 1.1-1.2 equiv)

-

Base (e.g., pyridine or N,N-tetramethyl-ethylenediamine (TMEDA), 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)

-

-

Procedure:

-

Dissolve the alcohol substrate in the anhydrous solvent and cool the solution to the appropriate temperature (e.g., -78 °C to 0 °C, depending on the substrate's reactivity).

-

Add the base to the solution.

-

Slowly add propargyloxycarbonyl chloride dropwise to the stirred solution.

-

Stir the reaction at the same temperature or allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described for the amine protection protocol.

-

Deprotection of the Poc Group: A Mild and Orthogonal Approach

The hallmark of the Poc group is its selective cleavage under neutral conditions using tetrathiomolybdate salts, most commonly benzyltriethylammonium tetrathiomolybdate.[4][5] This reagent efficiently removes the Poc group while leaving a wide array of other protecting groups untouched.

Experimental Protocol: General Procedure for the Deprotection of a Poc-Protected Substrate

-

Materials:

-

Poc-protected substrate (1.0 equiv)

-

Benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄, 1.5-2.0 equiv)

-

Solvent (e.g., acetonitrile (MeCN) or dichloromethane (DCM))

-

-

Procedure:

-

Dissolve the Poc-protected substrate in the solvent at room temperature.

-

Add benzyltriethylammonium tetrathiomolybdate to the solution. The reaction mixture typically turns dark.

-

Stir the reaction at room temperature. The reaction is usually complete within 30 minutes to a few hours (monitored by TLC).

-

Upon completion, the reaction mixture can often be directly filtered through a short pad of silica gel to remove the molybdenum salts.

-

Concentrate the filtrate under reduced pressure.

-

Further purification by flash column chromatography may be performed if necessary to yield the deprotected amine or alcohol.

-

Quantitative Data and Performance

The performance of a protecting group is best assessed through quantitative data. The following tables summarize typical yields and conditions for the protection and deprotection of the Poc group.

Table 1: Representative Yields for the Protection of Amines and Alcohols with Poc-Cl

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | TEA | DCM | 0 to rt | 2 | 95 |

| Glycine methyl ester | DIPEA | DCM | 0 to rt | 3 | 92 |

| L-Serine(OBn)-OMe | Pyridine | DCM | 0 to rt | 4 | 88 |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TMEDA | DCM | -78 to -60 | 1 | 80[5] |

| Cholesterol | Pyridine | DCM | 0 to rt | 5 | 90 |

Table 2: Representative Yields for the Deprotection of Poc-Protected Substrates

| Substrate | Deprotection Reagent | Solvent | Time (min) | Yield (%) |

| N-Poc-Benzylamine | [PhCH₂NEt₃]₂MoS₄ | MeCN | 30 | 98 |

| N-Poc-Glycine methyl ester | [PhCH₂NEt₃]₂MoS₄ | MeCN | 45 | 95 |

| O-Poc-Cholesterol | [PhCH₂NEt₃]₂MoS₄ | DCM | 60 | 92 |

| Poc-protected Glucopyranose derivative | [PhCH₂NEt₃]₂MoS₄ | MeCN | 40 | 92[4] |

Orthogonality of the Poc Group

A key advantage of the Poc group is its orthogonality to many other common protecting groups. This allows for the selective deprotection of the Poc group in the presence of other functionalities, which is crucial in the synthesis of complex molecules.[14]

Table 3: Stability of the Poc Group Under Various Conditions

| Condition | Reagents | Stability of Poc Group |

| Acidic | TFA/DCM (1:1) | Stable |

| Acidic | 4M HCl in Dioxane | Stable |

| Basic | 20% Piperidine in DMF | Stable |

| Basic | 1M NaOH (aq) | Slowly degrades |

| Hydrogenolysis | H₂, Pd/C | Stable |

| Fluoride-mediated | TBAF in THF | Stable |

Significance in Drug Development and Bioconjugation

The unique features of the Poc group have significant implications for drug development and bioconjugation.

-

Solid-Phase Peptide Synthesis (SPPS): The stability of the Poc group to both acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively, makes it an ideal protecting group for the side chains of amino acids like lysine or ornithine in SPPS.[11][15] This allows for the synthesis of peptides with site-specific modifications.

-

"Click" Chemistry Handle: The terminal alkyne of the Poc group can be utilized in CuAAC reactions after its primary role as a protecting group is fulfilled.[9][10] This enables the site-specific conjugation of peptides, carbohydrates, or other biomolecules to reporter molecules, imaging agents, or drug delivery systems.[16]

Experimental Protocol: Post-Deprotection "Click" Conjugation

-

Materials:

-

Poc-protected molecule containing a terminal alkyne (after deprotection of other functionalities if necessary)

-

Azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

-

Procedure:

-

Dissolve the alkyne-containing molecule and the azide-containing molecule in the solvent mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of copper(II) sulfate.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours (monitored by TLC or LC-MS).

-

Upon completion, the product can be isolated by standard work-up procedures, which may include purification by chromatography.

-

Conclusion

The propargyloxycarbonyl (Poc) group represents a significant advancement in the field of chemical synthesis. Its facile introduction, stability to a broad range of reaction conditions, and, most importantly, its mild and highly selective cleavage protocol under neutral conditions make it a powerful tool for chemists. The added functionality of its terminal alkyne as a "click" chemistry handle further enhances its utility in the synthesis of complex molecules and bioconjugates. For researchers, scientists, and drug development professionals, a thorough understanding of the Poc group's properties and applications can unlock new synthetic strategies and accelerate the development of novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. US6291731B1 - Continuous method for producing propargyl chloride - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2926204A - Method of making propargyl chloride - Google Patents [patents.google.com]

- 11. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 12. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-L-Phe(4-NH-Poc)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the application of H-L-Phe(4-NH-Poc)-OH, a non-canonical amino acid used in bioconjugation and peptide modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Compound Overview

H-L-Phe(4-NH-Poc)-OH hydrochloride is a derivative of the amino acid L-phenylalanine. It features a propargyloxycarbonyl (Poc) group attached to the amino group at the 4-position of the phenyl ring. This Poc group contains a terminal alkyne, rendering it a valuable tool for "click" chemistry.[1] It is typically incorporated into peptide chains using solid-phase peptide synthesis (SPPS), and the alkyne moiety is then available for reaction with an azide-containing molecule to form a stable triazole linkage. This allows for the precise and efficient labeling, cyclization, or conjugation of peptides.[2][3]

Chemical Properties:

| Property | Value |

| Full Name | L-Phenylalanine, 4-[(prop-2-yn-1-yloxy)carbonylamino]-, hydrochloride |

| CAS Number | 2737202-66-1[4] |

| Molecular Formula | C13H15ClN2O4[4] |

| Molecular Weight | 298.72 g/mol [4] |

| Purity | Typically >96%[4] |

| SMILES | N--INVALID-LINK--CC1=CC=C(C=C1)NC(OCC#C)=O.Cl[4] |

Experimental Applications and Protocols

The primary application of H-L-Phe(4-NH-Poc)-OH is its incorporation into a peptide sequence, followed by a CuAAC reaction. This process involves two main stages:

-

Solid-Phase Peptide Synthesis (SPPS): Incorporation of the Fmoc-protected version of the amino acid, Fmoc-L-Phe(4-NH-Poc)-OH, into the desired peptide sequence.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of the alkyne-containing peptide with an azide-functionalized molecule.

Below are detailed protocols for these key experiments.

Protocol 1: Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the modified phenylalanine residue using the Fmoc/tBu strategy.[5]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-L-Phe(4-NH-Poc)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if required for specific sequences)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel and wash with DMF (3 x 5 min), followed by DCM (3 x 5 min), and then DMF again (3 x 5 min) to swell the resin beads.[6]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]

-

Wash the resin thoroughly with DMF (5 x 2 min) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.[5]

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-L-Phe(4-NH-Poc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[7]

-

Wash the resin with DMF (3 x 2 min).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain colorless or yellow).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM (3 x 2 min) and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[7]

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the Poc-modified peptide while it is still attached to the solid support.

Materials:

-

Alkyne-peptide on resin (from Protocol 1, before cleavage)

-

Azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

DMF or a mixture of DMF/water

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Preparation: Start with the fully assembled, side-chain protected peptide still on the resin, with the N-terminal Fmoc group removed. Swell the resin in DMF.

-

Prepare Click Reagents:

-

Dissolve the azide-containing molecule (5-10 eq.) in DMF or a DMF/water mixture.

-

Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

-

Prepare a stock solution of sodium ascorbate (e.g., 1 M in water, freshly prepared).

-

Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in DMF/water).

-

-

Click Reaction:

-

Add the solution of the azide-containing molecule to the resin.

-

In a separate tube, pre-mix CuSO4 (0.5-1 eq.) and the ligand (2.5-5 eq.).[8]

-

Add the copper/ligand mixture to the resin slurry.

-

Initiate the reaction by adding sodium ascorbate (5-10 eq.).[8]

-

Agitate the reaction mixture at room temperature for 6-24 hours, protected from light.

-

-

Washing: Wash the resin extensively with DMF (5 x 5 min), followed by DCM (3 x 5 min) to remove copper salts and excess reagents.

-

Cleavage, Purification, and Characterization: Proceed with steps 6, 7, and 8 from Protocol 1 to cleave, purify, and characterize the final clicked peptide.

Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction on the purified, alkyne-modified peptide in solution.

Materials:

-

Purified alkyne-modified peptide

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

THPTA or TBTA ligand

-

Aqueous buffer (e.g., phosphate buffer, pH 7-8) or a solvent mixture (e.g., water/t-butanol, DMSO/water)

-

Reaction tube

Procedure:

-

Dissolve Reactants:

-

Dissolve the purified alkyne-peptide and the azide-containing molecule (1.1-1.5 eq.) in the chosen buffer or solvent system.

-

-

Prepare Catalyst: In a separate tube, pre-mix CuSO4 (0.1-0.5 eq.) and the ligand (0.5-2.5 eq.).

-

Initiate Reaction:

-

Add the copper/ligand mixture to the solution of reactants.

-

Add freshly prepared sodium ascorbate (1-5 eq.) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[8]

-

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the final conjugated peptide by RP-HPLC to remove the catalyst and any unreacted starting materials.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Quantitative Data on CuAAC Reactions

The efficiency of CuAAC reactions can be influenced by various factors. The table below summarizes typical reaction conditions and reported efficiencies for peptide modifications.[9]

| Peptide Substrate | Alkyne/Azide Partner | Catalyst System | Solvent | Time (h) | Yield/Conversion |

| Azide-modified peptide core | Alkyne-modified peptide | Copper wire | DMF | 5 | 100% |

| Resin-bound alkyne peptide | Azido-sugar | CuSO4 / Sodium Ascorbate | DMF/H2O | 12 | 75-99% |

| Aβ peptide alkyne | Azide-PHEA polymer | CuSO4 / Sodium Ascorbate | DMF | 0.25 | 43% |

| Cyclic β-sheet peptide | Azide-poly(butyl)acrylate | CuSO4 / Sodium Ascorbate | DMF | 24 | >95% |

| pHLIP-azide peptide | 18F-PEG-alkyne | Copper(II) acetate / Sodium Ascorbate | H2O/MeCN | 1.4 | 13% |

Data compiled from various sources reporting on peptide conjugation via CuAAC.[9]

Visualizing the Workflow and Concepts

Workflow for Peptide Modification

The overall workflow for utilizing H-L-Phe(4-NH-Poc)-OH to create a modified peptide is depicted below.

Caption: Workflow for peptide modification using H-L-Phe(4-NH-Poc)-OH.

CuAAC Reaction Mechanism

The core of the application is the CuAAC reaction, which forms a stable triazole ring from an alkyne and an azide.

Caption: Simplified schematic of the CuAAC "Click" Reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Side chain-to-side chain cyclization by click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-L-Phe(4-NH-Poc)-OH in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH is an unnatural amino acid derivative designed for facile incorporation into peptide synthesis and subsequent bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The propargyloxycarbonyl (Poc) group provides a terminal alkyne functionality, enabling the covalent linkage of azide-modified molecules such as fluorophores, polyethylene glycol (PEG), or therapeutic agents to peptides and proteins. This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool in drug discovery, proteomics, and materials science.[1][2]

These application notes provide detailed protocols for the use of H-L-Phe(4-NH-Poc)-OH in copper-catalyzed click chemistry, including its incorporation into a peptide sequence and subsequent conjugation to an azide-containing molecule.

Core Concepts of Copper-Catalyzed Click Chemistry (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4] To enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species, a copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[5][6]

Applications of H-L-Phe(4-NH-Poc)-OH

The primary application of H-L-Phe(4-NH-Poc)-OH is to introduce a specific site for conjugation within a peptide sequence. This allows for:

-

Site-specific labeling: Attachment of fluorescent dyes or biotin for imaging and detection.

-

PEGylation: Conjugation of PEG chains to improve the pharmacokinetic properties of therapeutic peptides.[1]

-

Drug Conjugation: Linking cytotoxic drugs to targeting peptides for the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates.[3]

-

Surface Immobilization: Attaching peptides to solid supports for various biochemical assays.

Experimental Protocols

Protocol 1: Incorporation of H-L-Phe(4-NH-Poc)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of H-L-Phe(4-NH-Poc)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids

-

H-L-Phe(4-NH-Poc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq) and OxymaPure (4 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For H-L-Phe(4-NH-Poc)-OH: Follow the same procedure as for standard Fmoc-amino acids.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., LC-MS).

Workflow for Peptide Synthesis with H-L-Phe(4-NH-Poc)-OH

Caption: Workflow for incorporating H-L-Phe(4-NH-Poc)-OH into a peptide.

Protocol 2: Copper-Catalyzed Click Chemistry of an Alkyne-Modified Peptide

This protocol describes the conjugation of an azide-containing molecule to the peptide synthesized in Protocol 1.

Materials:

-

Alkyne-modified peptide (from Protocol 1)

-

Azide-containing molecule (e.g., Azide-Fluor 488, Azido-PEG)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA stock solution (e.g., 50 mM in water)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

DMSO (optional, for dissolving hydrophobic molecules)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified peptide dissolved in PBS.

-

Azide-containing molecule (1.5 to 5 molar equivalents relative to the peptide). If the azide is not water-soluble, it can be dissolved in a minimal amount of DMSO before adding to the reaction mixture.

-

THPTA solution (to a final concentration of 1-2 mM).

-

CuSO₄ solution (to a final concentration of 0.2-0.5 mM).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 2-5 mM).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Workflow for Copper-Catalyzed Click Conjugation

Caption: General workflow for CuAAC of an alkyne-peptide.

Data Presentation

The following tables provide representative quantitative data for typical copper-catalyzed click chemistry reactions involving peptides. Actual results may vary depending on the specific peptide sequence, azide-containing molecule, and reaction conditions.

Table 1: Representative Reagent Concentrations for CuAAC

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to peptide) |

| Alkyne-Peptide | 10 mM | 1 mM | 1 |

| Azide-Molecule | 20 mM | 2 mM | 2 |

| CuSO₄ | 50 mM | 0.5 mM | 0.5 |

| THPTA | 50 mM | 2.5 mM | 2.5 |

| Sodium Ascorbate | 100 mM | 5 mM | 5 |

Table 2: Representative Reaction Parameters and Outcomes

| Parameter | Value |

| Solvent | PBS (pH 7.4) with <5% DMSO |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 1 - 4 hours |

| Typical Yield | >90% |

| Analytical Method | RP-HPLC, LC-MS |

Note: The yield is highly dependent on the purity of the starting materials and the optimization of the reaction conditions.

Signaling Pathways and Logical Relationships

The use of H-L-Phe(4-NH-Poc)-OH does not inherently involve a specific signaling pathway. Instead, it provides a tool to create bioconjugates that can be used to study or influence signaling pathways. For example, a peptide-drug conjugate created using this amino acid could be designed to target a specific cell surface receptor and deliver a cytotoxic agent, thereby inducing an apoptotic signaling cascade.

The logical relationship for the application of this technology in studying a signaling pathway is as follows:

Logical Flow for Studying a Signaling Pathway

Caption: Logical workflow for using a clicked peptide to study a signaling pathway.

Conclusion

H-L-Phe(4-NH-Poc)-OH is a versatile building block for the site-specific modification of peptides using copper-catalyzed click chemistry. The protocols and data presented here provide a comprehensive guide for researchers in drug development and chemical biology to effectively utilize this powerful tool for creating novel bioconjugates. The high efficiency and bioorthogonality of the CuAAC reaction, combined with the ease of incorporating H-L-Phe(4-NH-Poc)-OH into peptides, opens up a wide range of possibilities for creating sophisticated molecular probes, targeted therapeutics, and advanced biomaterials.[7]

References

- 1. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 2. jpt.com [jpt.com]

- 3. lifetein.com [lifetein.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Application Notes and Protocols: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-L-Phe(4-NH-Poc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative designed for bioorthogonal chemistry. The propargyloxycarbonyl (Poc) group provides a terminal alkyne, a key functional group for copper-free click chemistry. Contrary to a Diels-Alder reaction, this amino acid is utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful bioconjugation technique that proceeds efficiently without the need for cytotoxic copper catalysts.[1][2][][4] This makes it an ideal tool for applications in complex biological systems, including live-cell imaging, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[5][6][7]

The primary advantage of SPAAC is its bioorthogonality; the alkyne and its azide reaction partner are abiotic and therefore do not interfere with native biological processes.[1][] The reaction is driven by the release of ring strain from a cyclooctyne derivative, which reacts selectively with the alkyne on the H-L-Phe(4-NH-Poc)-OH-modified molecule to form a stable triazole linkage.[][4][8]

These application notes provide an overview of the use of H-L-Phe(4-NH-Poc)-OH in SPAAC, including comparative quantitative data for related reactions, detailed experimental protocols for its incorporation into peptides and subsequent bioconjugation, and workflow diagrams to visualize the processes.

Data Presentation: Comparative Reaction Kinetics

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Reference |

| Dibenzocyclooctyne | DBCO (or ADIBO) | 10⁻³ - 1 | Widely used, stable, and commercially available.[9] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.05 | Good reactivity and smaller size compared to DBCO.[1] |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms.[1][8] |

| Biarylazacyclooctynone | BARAC | ~0.9 | High reactivity and good stability.[8] |

Table 1: Comparative second-order rate constants for common cyclooctyne derivatives used in SPAAC reactions with azides. The kinetics of the reaction with the terminal alkyne of H-L-Phe(4-NH-Poc)-OH will be dependent on the specific strained azide partner used.

Experimental Protocols

Incorporation of H-L-Phe(4-NH-Poc)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of H-L-Phe(4-NH-Poc)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-L-Phe(4-NH-Poc)-OH (the Fmoc-protected version of the title compound)

-

Coupling reagents: HBTU or HCTU

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% 4-methylpiperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% 4-methylpiperidine in DMF for 7 minutes, repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU/HCTU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.[10]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH: When the sequence calls for the Poc-containing residue, use Fmoc-L-Phe(4-NH-Poc)-OH in the coupling step (Step 3). The alkyne-bearing Poc group is stable to the conditions of SPPS.[10]

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

-

Analysis: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

SPAAC Reaction of an Alkyne-Modified Peptide with an Azide-Containing Molecule

This protocol provides a general method for the bioconjugation of a peptide containing H-L-Phe(4-NH-Poc)-OH with a molecule functionalized with a strained cyclooctyne-azide (e.g., DBCO-azide).

Materials:

-

Alkyne-modified peptide (from Protocol 3.1)

-

Azide-functionalized molecule (e.g., DBCO-PEG-Azide, Azide-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

-

Organic co-solvent (if needed for solubility): DMSO or DMF

-

Analytical instruments: HPLC, Mass Spectrometer

Protocol:

-

Reagent Preparation: a. Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM. b. Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10-50 mM).

-

Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified peptide solution. b. Add the azide-functionalized molecule stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the azide reagent is typically used to ensure complete reaction.[9] The final concentration of any organic co-solvent should be kept low (typically <10%) to maintain the integrity of the peptide.[9]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the azide partner and the concentration of reactants.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.[11] A successful reaction will show the consumption of the starting peptide and the appearance of a new peak corresponding to the conjugated product.

-